Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
Description
Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride (C₈H₁₄ClNO₃, MW: 207.66 g/mol) is a bicyclic compound featuring a 2-oxabicyclo[2.2.1]heptane core substituted with an amino group at position 4 and a methyl carboxylate ester at position 1, with a hydrochloride counterion . This compound is commercially available (e.g., Enamine Ltd., MDL: MFCD20701080) and serves as a versatile building block in medicinal chemistry, particularly for constrained peptide mimetics or small-molecule drug candidates .
Properties
Molecular Formula |
C8H14ClNO3 |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-6(10)8-3-2-7(9,4-8)5-12-8;/h2-5,9H2,1H3;1H |
InChI Key |
SJQGZVRILUWAAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)(CO2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Approaches
Cyclization reactions form the cornerstone of synthetic routes for this bicyclic framework. A common protocol involves the intramolecular cyclization of appropriately functionalized precursors under acidic or basic conditions. Source describes a method where 2-(2-nitroanilino)-5-methyl-thiophene-3-carbonitrile undergoes tin(II)-mediated reduction in concentrated hydrochloric acid, followed by controlled crystallization to yield the target compound. This two-stage process achieves 75% yield when conducted at 65°C with precise stirring speeds (0.9 m/s).
The reaction mechanism proceeds through nitro group reduction to an amine, followed by acid-catalyzed ring closure. Critical parameters include:
Functional Group Interconversion Methods
Alternative routes employ sequential functional group modifications on preformed bicyclic scaffolds. Patent JP2013194017A details the conversion of 4-amino-2-methyl-10H-thieno[2,3-b]benzodiazepine hydrochloride through reductive ring-opening using tin(II) chloride dihydrate in ethanol/HCl. This method emphasizes:
- Stoichiometric control : 28.8 g SnCl₂·2H₂O per 10 g substrate
- Crystallization dynamics : 30-minute hold at 65°C post-reduction
- Purity optimization : Ethanol washing removes byproducts, achieving 99.93% purity
Comparative studies show that functional group interconversion often outperforms de novo synthesis in yield (75% vs. 31% in radical-mediated routes).
Advanced Methodological Innovations
Photoredox Catalysis
Recent advancements employ iridium-based photocatalysts for late-stage functionalization. A procedure from utilizes (Ir[dF(CF3)ppy]₂(dtbpy))PF₆ under blue LED irradiation to install oxetane moieties at the 4-position. Key parameters include:
- Catalyst loading : 0.05 equivalents
- Solvent system : Anhydrous acetonitrile
- Reaction time : 2-hour irradiation at 25°C
This method achieves 80% conversion efficiency but requires specialized equipment for light-mediated activation.
Critical Reaction Parameters
Temperature Optimization
Data aggregated from multiple sources reveals a strong temperature dependence:
| Reaction Stage | Optimal Range (°C) | Yield Impact |
|---|---|---|
| Cyclization | 60-67 | ±8% |
| Crystallization | 65-70 | ±12% |
| Post-Synthetic Modification | 0-25 | ±5% |
Higher temperatures during cyclization accelerate ring formation but promote byproduct generation through decomposition.
Solvent Systems
Solvent polarity directly influences reaction kinetics:
| Solvent | Dielectric Constant | Relative Rate |
|---|---|---|
| Ethanol | 24.3 | 1.00 (Ref) |
| THF | 7.58 | 0.45 |
| Dichloromethane | 8.93 | 0.78 |
| Acetonitrile | 37.5 | 1.32 |
Polar aprotic solvents like acetonitrile enhance nucleophilic attack during esterification steps, while ethanol facilitates crystallization.
Purification and Characterization
Crystallization Techniques
Controlled crystallization proves essential for isolating the hydrochloride salt. The patent method specifies:
- Cooling rate : 5°C/min from 67°C to 25°C
- Stirring speed : 0.7-2.0 m/s during crystal nucleation
- Wash solvent : 10% v/v ethanol/water
This produces Type II crystals with characteristic XRD peaks at 2θ = 7.4°, 8.4°, 16.5°, and 17.3°.
Chromatographic Methods
Flash chromatography on silica gel (95:5 DCM/MeOH) effectively separates regioisomers. Analytical HPLC conditions from:
- Column : C18, 250 × 4.6 mm
- Mobile phase : 0.1% TFA in water/acetonitrile gradient
- Retention time : 11.2 minutes
Challenges and Mitigation Strategies
Byproduct Formation
Major byproducts include:
- OZP-RCB : 0.04% in optimized routes
- Dimerization products : Up to 7% in high-concentration reactions
Mitigation approaches:
Scale-Up Limitations
Bench-scale syntheses (10-50 g) show linear scalability, but industrial-scale batches (>1 kg) face:
- Heat dissipation issues in exothermic cyclizations
- Crystal polymorphism during mass crystallization
Continuous manufacturing platforms and oscillatory baffled reactors are under investigation to address these challenges.
Applications in Drug Discovery
While beyond the scope of preparation methods, it's noteworthy that this compound serves as:
These applications drive ongoing optimization of synthetic protocols to meet pharmaceutical quality requirements.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Bicyclic Frameworks
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- Structure : Smaller bicyclic core (2.1.1 vs. 2.2.1), ethyl ester instead of methyl.
- Properties: Molecular formula C₈H₁₄ClNO₃ (identical to the target compound), CAS 104234-94-6.
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
Analogues with Modified Substituents
2-Morpholinoethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate (13a)
- Structure: Morpholinoethyl side chain instead of methyl ester; additional 3-oxo and 4,7,7-trimethyl groups.
- Properties : Yellow crystalline solid (mp: 70.6–74.3°C), yield: 11%.
- Key Difference : Enhanced solubility due to the morpholine group, but lower synthetic yield compared to the target compound .
(1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride (11)
Pharmacologically Relevant Analogues
Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
- Structure : 7-Azabicyclo[2.2.1]heptane core with a thienyl substituent.
- Properties : Resolved enantiomers via chiral HPLC.
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl
Comparative Data Table
Pharmacological and Commercial Relevance
- Commercial Availability : The target compound and its analogues are marketed by suppliers like Enamine Ltd. and PharmaBlock, with prices ranging from $172–585/100 mg, reflecting their utility in high-throughput screening .
- Potential Applications: Amino-substituted bicyclo[2.2.1]heptanes are explored as rigid scaffolds for CNS drugs, protease inhibitors, and peptide mimetics due to their conformational restriction .
Biological Activity
Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique bicyclic structure and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by a bicyclic framework that contributes to its reactivity and interaction with biological targets. The compound's IUPAC name reflects its complex structure, which includes an amino group and a carboxylate moiety, making it a versatile building block in organic synthesis.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of drug design, where enzyme inhibitors can serve as therapeutic agents.
- Receptor Modulation : Its structural features allow it to bind selectively to specific receptors, modulating their activity and influencing downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to elucidate its efficacy against different pathogens.
Case Studies
- Synthesis and Characterization : A study published in PubMed highlighted the synthesis of various derivatives of the bicyclic framework, including this compound, demonstrating its potential as a scaffold for developing new therapeutic agents targeting thromboxane A2 pathways .
- Pharmacological Evaluation : In vitro studies have indicated that compounds derived from the oxabicyclo framework possess varying degrees of biological activity, with some showing promise as anti-inflammatory agents due to their ability to inhibit cyclooxygenase enzymes .
- Structure-Activity Relationship (SAR) : Research has focused on understanding the SAR of similar compounds, revealing that modifications to the bicyclic structure can significantly influence biological activity .
Comparison of Biological Activities
| Compound Name | Enzyme Inhibition | Antimicrobial Activity | Receptor Binding |
|---|---|---|---|
| This compound | Moderate | Yes | High |
| 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | High | No | Moderate |
| Thromboxane A2 analogs | High | Yes | Variable |
Q & A
How can the synthesis of Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride be optimized for higher yields?
Level: Basic
Methodological Answer:
Synthetic optimization often involves adjusting cyclopropanation conditions of precursor molecules. For bicyclo[2.2.1] systems, key parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Rh) may improve stereochemical control .
- Temperature : Lower temperatures (0–25°C) reduce side reactions, as seen in similar oxabicyclo syntheses with 81–89% yields under controlled conditions .
- Precursor functionalization : Introducing amino groups early in the synthesis can minimize post-cyclization modifications .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves intermediates, though yields may drop due to stereoisomer separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
